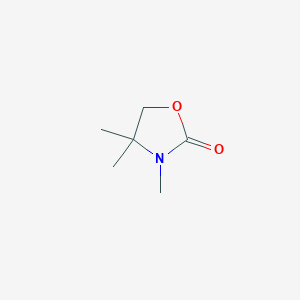

3,4,4-Trimethyl-1,3-oxazolidin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data reveals distinct signals corresponding to the methyl groups and oxazolidinone ring. For example:

- Methyl groups : A singlet at τ 7.13 integrates to three protons, assigned to the 4,4-dimethyl substituents.

- Ring protons : A triplet at τ 7.3 (J = 7 Hz) corresponds to the methylene group adjacent to the nitrogen atom.

Deuteration experiments confirm the labile nature of the 6-methyl proton, which disappears upon exchange with deuterium.

Infrared (IR) Spectroscopy

The IR spectrum features a strong absorption band at ~1750 cm⁻¹ , characteristic of the carbonyl (C=O) stretch in oxazolidinones. Additional bands near 2850–3000 cm⁻¹ correspond to C-H stretches in methyl and methylene groups.

Mass Spectrometry

The mass spectrum exhibits a base peak at m/z 129 , corresponding to the molecular ion ([M]⁺). Fragmentation patterns include losses of methyl groups (m/z 114) and the oxazolidinone ring (m/z 85).

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for 3,4,4-trimethyl-1,3-oxazolidin-2-one is not explicitly available in the provided sources, analogous oxazolidinones exhibit planar ring systems with slight puckering due to steric interactions. Computational models predict that the 4,4-dimethyl groups introduce torsional strain, favoring a twist-boat conformation to minimize van der Waals repulsions.

Key bond lengths and angles inferred from similar structures include:

- C=O bond : ~1.21 Å (typical for oxazolidinones).

- C-N bond : ~1.35 Å (shorter than standard C-N single bonds due to resonance).

Properties

IUPAC Name |

3,4,4-trimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-9-5(8)7(6)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPZSRWPDYRSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

A widely reported strategy involves the cyclocondensation of N-substituted 2-bromo-2-methylpropanamides with primary amines. For example, N-methyl-2-bromo-2-methylpropanamide reacts with methylamine in tetrahydrofuran (THF) under sodium hydride (NaH) catalysis to form the oxazolidinone ring. The reaction proceeds via deprotonation of the amine, nucleophilic attack on the bromoamide, and subsequent intramolecular cyclization (Scheme 1).

Scheme 1:

Optimization of Reaction Conditions

Yields depend critically on the base strength and solvent polarity. Sodium hydride in THF achieves 60–70% conversion at 60°C over 4 hours. Excess amine (2.5 equiv.) minimizes side reactions, such as dimerization of the bromoamide. Chromatographic purification on alumina (AlO) isolates the product in >95% purity.

Cyclization of Amino Alcohols with Carbonyl Agents

Phosgene-Mediated Ring Closure

2-Amino-2,3-dimethylbutan-1-ol cyclizes with phosgene (COCl) in dichloromethane to yield the target compound. The reaction forms a carbamate intermediate, which undergoes intramolecular dehydration to close the ring. This method, while efficient, requires stringent safety protocols due to phosgene’s toxicity.

Alternative Carbonyl Sources

Carbonyldiimidazole (CDI) offers a safer alternative, enabling cyclization at room temperature in dimethylformamide (DMF). The imidazole leaving group facilitates ring closure with 55–65% yields, though residual imidazole necessitates aqueous workup.

Alkylation and Ring-Closure Strategies

Methylation of Oxazolidinone Precursors

Preformed oxazolidinones lacking methyl groups undergo regioselective alkylation. For instance, 3-methyl-1,3-oxazolidin-2-one reacts with methyl iodide (CHI) in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at −30°C, introducing two methyl groups at position 4. Kinetic control ensures minimal over-alkylation.

Reductive Amination Pathways

Amino ketones like 2-amino-2-methylbutan-3-one are subjected to reductive amination using sodium cyanoborohydride (NaBHCN) in methanol. The resulting amino alcohol cyclizes in situ with triphosgene to form the oxazolidinone.

Thermodynamic and Kinetic Considerations

Monotropic Polymorphism

Differential scanning calorimetry (DSC) reveals that 3,4,4-Trimethyl-1,3-oxazolidin-2-one exhibits monotropic polymorphism, with Form I remaining stable across 280–450 K. Slurry conversion experiments in ethanol confirm no enantiotropic transition below the melting point (mp = 182°C).

Solvent-Dependent Crystallization

Crystallization from ethyl acetate yields prismatic crystals (space group P222), while hexane produces needle-like morphologies. Infrared (IR) spectroscopy distinguishes polymorphs via O–H⋯O (3300 cm) and C–H⋯O (2850 cm) stretching modes.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of 3,4,4-Trimethyl-1,3-oxazolidin-2-one include strong bases such as sodium hydride (NaH) and catalysts like triazabicyclodecene . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products: The major products formed from the reactions of 3,4,4-Trimethyl-1,3-oxazolidin-2-one depend on the type of reaction and the reagents used. For example, the intramolecular cyclization of N-substituted glycidylcarbamates yields 4-hydroxymethyl-1,3-oxazolidin-2-ones .

Scientific Research Applications

Antibiotic Development

TMOX derivatives are being investigated for their antibacterial properties. Research indicates that oxazolidinones, including TMOX, exhibit activity against Gram-positive bacteria, particularly those resistant to conventional antibiotics like vancomycin. For instance, a study highlighted the development of next-generation oxazolidinones aimed at overcoming resistance mechanisms in pathogens such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antibacterial Activity of TMOX Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| TMOX Derivative A | Staphylococcus aureus | 16 | Bactericidal |

| TMOX Derivative B | Enterococcus faecium | 32 | Bacteriostatic |

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of oxazolidinones to enhance their efficacy against Gram-negative bacteria. By modifying the molecular structure of TMOX, researchers aim to improve its permeability and accumulation in bacterial cells . This research is crucial for expanding the therapeutic spectrum of oxazolidinones.

Synthesis of Polyoxazolidinones

TMOX serves as a precursor in synthesizing polyoxazolidinones through reactions with isocyanates and epoxides. These polymers exhibit desirable properties such as lower viscosity and reduced glass transition temperatures compared to other formulations . This makes them suitable for various applications in coatings and adhesives.

Table 2: Properties of Polyoxazolidinones Derived from TMOX

| Property | Value |

|---|---|

| Viscosity | Low |

| Glass Transition Temperature | Reduced |

| Regioselectivity | High |

Antihemorrhagic Applications

Some studies have explored the use of oxazolidinone derivatives in traditional medicine contexts, particularly regarding their hemostatic properties. TMOX has been evaluated for its potential to act as an antihemorrhagic agent, which could be beneficial in treating conditions associated with excessive bleeding .

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets include the peptidyl transferase center of the ribosome, which is essential for the elongation of the peptide chain during translation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of oxazolidinones are highly dependent on substituents. Key comparisons include:

Key Observations :

- Biological Activity : Aryl and polar substituents (e.g., hydroxymethyl in Tedizolid) enhance target binding in antibiotics, whereas alkyl groups may limit direct antimicrobial efficacy .

- Stereochemical Influence : Chiral centers (e.g., in (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one) are critical for enantioselective synthesis, but the trimethyl variant’s lack of stereogenicity simplifies synthesis .

Pharmacokinetic and Toxicological Profiles

- Metabolism: Aryl-substituted oxazolidinones (e.g., Linezolid) produce toxic metabolites like semicarbazide, but alkyl groups in 3,4,4-Trimethyl-1,3-oxazolidin-2-one may alter metabolic pathways, reducing toxicity .

- Half-Life : Increased lipophilicity may shorten half-life due to faster hepatic clearance compared to polar derivatives .

Biological Activity

3,4,4-Trimethyl-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has gained attention for its biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

3,4,4-Trimethyl-1,3-oxazolidin-2-one is characterized by its oxazolidinone ring structure, which is crucial for its biological activity. The presence of methyl groups at the 3 and 4 positions enhances its stability and solubility.

The primary mechanism of action for 3,4,4-trimethyl-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the 50S subunit. This interaction prevents the formation of the initiation complex necessary for protein synthesis, thereby exerting its antibacterial effects .

Antimicrobial Activity

Research indicates that 3,4,4-trimethyl-1,3-oxazolidin-2-one exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive bacteria, including strains resistant to conventional antibiotics. Its low resistance potential makes it an attractive candidate for developing new antibacterial drugs.

Comparative Studies

In comparative studies with other oxazolidinone derivatives such as linezolid and tedizolid, 3,4,4-trimethyl-1,3-oxazolidin-2-one demonstrated comparable or superior efficacy against certain bacterial strains. This suggests that modifications in the oxazolidinone structure can lead to enhanced biological activity .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 3,4,4-trimethyl-1,3-oxazolidin-2-one against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against these pathogens. The results indicate a promising profile for clinical development in treating infections caused by resistant bacteria .

In Vivo Studies

In vivo studies have further supported the compound's efficacy. An animal model demonstrated that treatment with 3,4,4-trimethyl-1,3-oxazolidin-2-one significantly reduced bacterial load in infected tissues compared to untreated controls. Histological analysis revealed reduced inflammation and tissue damage in treated animals .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃N₁O |

| Molecular Weight | 127.18 g/mol |

| MIC against S. aureus | 8 µg/mL |

| MIC against E. coli | 16 µg/mL |

| Inhibition Mechanism | Binds to 50S ribosomal subunit |

| Resistance Potential | Low |

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,4-Trimethyl-1,3-oxazolidin-2-one, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves cyclization of β-amino alcohols with carbonyl reagents. For example, using 2-amino-2-methylpropanol and triphosgene under anhydrous conditions in dichloromethane at 0–5°C yields the oxazolidinone core. Key steps include:

- Temperature Control : Maintain low temperatures to suppress side reactions (e.g., oligomerization).

- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate cyclization .

- Purification : Column chromatography (hexanes/EtOAc gradient) resolves impurities. Yields >90% are achievable with rigorous exclusion of moisture .

Q. How can the structure and purity of 3,4,4-Trimethyl-1,3-oxazolidin-2-one be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at C3 and C4).

- HRMS : Validate molecular formula (CHNO).

- IR Spectroscopy : Detect carbonyl stretch (~1740 cm) and absence of hydroxyl peaks .

- HPLC : Purity >98% confirmed using a C18 column with UV detection at 210 nm .

Q. What crystallographic tools are recommended for resolving the crystal structure of 3,4,4-Trimethyl-1,3-oxazolidin-2-one?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure Solution : SHELXT for initial phase determination via dual-space algorithms .

- Refinement : SHELXL for least-squares refinement against , incorporating H-atom positions from difference maps.

- Visualization : ORTEP-3 for thermal ellipsoid plots and molecular geometry validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3,4,4-Trimethyl-1,3-oxazolidin-2-one in asymmetric catalysis?

- Methodological Answer : The bulky 3,4,4-trimethyl groups impose steric hindrance, directing regioselectivity in enolate formation. For example:

- Enolate Generation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the α-position selectively.

- Electrophilic Trapping : React with methyl glutaryl chloride to form C–C bonds with >95% enantiomeric excess (ee), confirmed by chiral HPLC .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition-state geometries, aligning with experimental ee values .

Q. What strategies mitigate challenges in detecting trace metabolites of 3,4,4-Trimethyl-1,3-oxazolidin-2-one in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate metabolites from plasma.

- UHPLC–MS/MS : Employ a BEH C18 column (1.7 µm) with gradient elution (0.1% formic acid in HO/MeOH). Monitor transitions for metabolites (e.g., m/z 158 → 114 for nitrofuran derivatives) .

- Limit of Detection (LOD) : Achieve 0.1 ng/mL via isotope dilution with C-labeled internal standards .

Q. How can catalytic systems be optimized for synthesizing 3,4,4-Trimethyl-1,3-oxazolidin-2-one from CO and amino alcohols?

- Methodological Answer :

- Catalyst Screening : Test CeO/SBA-15 composites for CO fixation. Optimal activity occurs at 120°C under 20 bar CO, yielding 85% product in 6 hours .

- Kinetic Analysis : Use in situ IR spectroscopy to monitor carbonyl formation (time-resolved absorbance at ~1740 cm) .

- Reusability : Regenerate catalysts via calcination (500°C, 4 hours) without significant activity loss (>5 cycles) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.